molecular formula C10H12FN B3090351 (s)-2-(2-Fluorophenyl)pyrrolidine CAS No. 1211109-18-0

(s)-2-(2-Fluorophenyl)pyrrolidine

Cat. No.: B3090351
CAS No.: 1211109-18-0
M. Wt: 165.21 g/mol
InChI Key: NOJCVVKIBLHAGW-JTQLQIEISA-N
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Description

(s)-2-(2-Fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(2-Fluorophenyl)pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(2-Fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically results in the formation of a more saturated compound.

Scientific Research Applications

(s)-2-(2-Fluorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-(2-Fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring provides structural stability. These interactions can modulate biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-(2-Chlorophenyl)pyrrolidine
  • (s)-2-(2-Bromophenyl)pyrrolidine
  • (s)-2-(2-Methylphenyl)pyrrolidine

Uniqueness

(s)-2-(2-Fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and binding properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

(2S)-2-(2-fluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJCVVKIBLHAGW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-2-(2-Fluorophenyl)pyrrolidine
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(s)-2-(2-Fluorophenyl)pyrrolidine
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(s)-2-(2-Fluorophenyl)pyrrolidine
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Reactant of Route 6
(s)-2-(2-Fluorophenyl)pyrrolidine

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